

Heilaohuguosu G: Application Notes and Protocols for Cancer Research

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Compound of Interest

Compound Name: Heilaohuguosu G

Cat. No.: B15571835

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Introduction

Heilaohuguosu, the medicinal mushroom *Phellinus igniarius*, has been a cornerstone of traditional medicine in East Asia for centuries, valued for its diverse therapeutic properties. Modern scientific investigation has identified a wealth of bioactive compounds within this fungus, including polysaccharides, polyphenols, and triterpenoids, which exhibit potent anti-inflammatory, antioxidant, and immunomodulatory activities. Notably, specific extracts and isolated compounds from *Phellinus igniarius*, herein referred to as **Heilaohuguosu G**, have demonstrated significant anti-tumor effects, positioning them as promising candidates for novel cancer therapeutics.

These application notes provide a comprehensive overview of the anti-cancer properties of **Heilaohuguosu G**, with a focus on its cellular mechanisms and protocols for its investigation. The information is intended for researchers, scientists, and professionals in drug development exploring natural compounds for oncology applications.

Data Presentation

Table 1: Cytotoxicity of Heilaohuguosu G Extracts and Compounds in Cancer Cell Lines

Compound/ Extract	Cancer Cell Line	Assay	Incubation Time (h)	IC50 Value / Effect	Reference
Dichloromethane Extract (DCMPI)	HT-29 (Colon)	MTT	72	Strongest inhibitor among tested fractions	[1]
Hispolon	C6 (Glioblastoma)	MTT	24	68.1 μ M	[2]
Hispolon	C6 (Glioblastoma)	MTT	48	51.7 μ M	[2]
Hispolon	DBTRG (Glioblastoma)	MTT	24	55.7 μ M	[2]
Hispolon	DBTRG (Glioblastoma)	MTT	48	46.6 μ M	[2]
Hispolon	A549 (Lung)	MTT	12, 24, 48, 72	Dose- and time-dependent decrease in viability	[3]
Hispolon	H661 (Lung)	MTT	12, 24, 48, 72	Dose- and time-dependent decrease in viability	[3]
Hispolon	Hep3B (Hepatocellular Carcinoma)	MTT	-	Dose- and time-dependent inhibition of growth	[4]

Total Ethanol Extract (TPI)	SGC-7901 (Gastric)	MTT	-	Most cytotoxic against this line	[5]
Total Ethanol Extract (TPI)	HepG-2, AGS, Hela, A-549	MTT	-	Demonstrated anti-tumor activities	[5]

Table 2: In Vivo Anti-Tumor Efficacy of Heilaohuguosu G Polysaccharides

Polysaccharide Origin	Animal Model	Tumor Model	Administration Route	Dosage (mg/kg)	Tumor Inhibition Rate (%)	Reference
Gansu <i>P. igniarius</i> (GPIP)	Kunming mice	H22 Hepatoma	Oral	-	Significantly higher than control	[6]
<i>P. igniarius</i> extracts	S180 mice	S180 Sarcoma	Oral	100	31.88	[7]
<i>P. igniarius</i> extracts	S180 mice	S180 Sarcoma	Oral	200	46.25	[7]
<i>P. igniarius</i> extracts	S180 mice	S180 Sarcoma	Oral	400	53.13	[7]

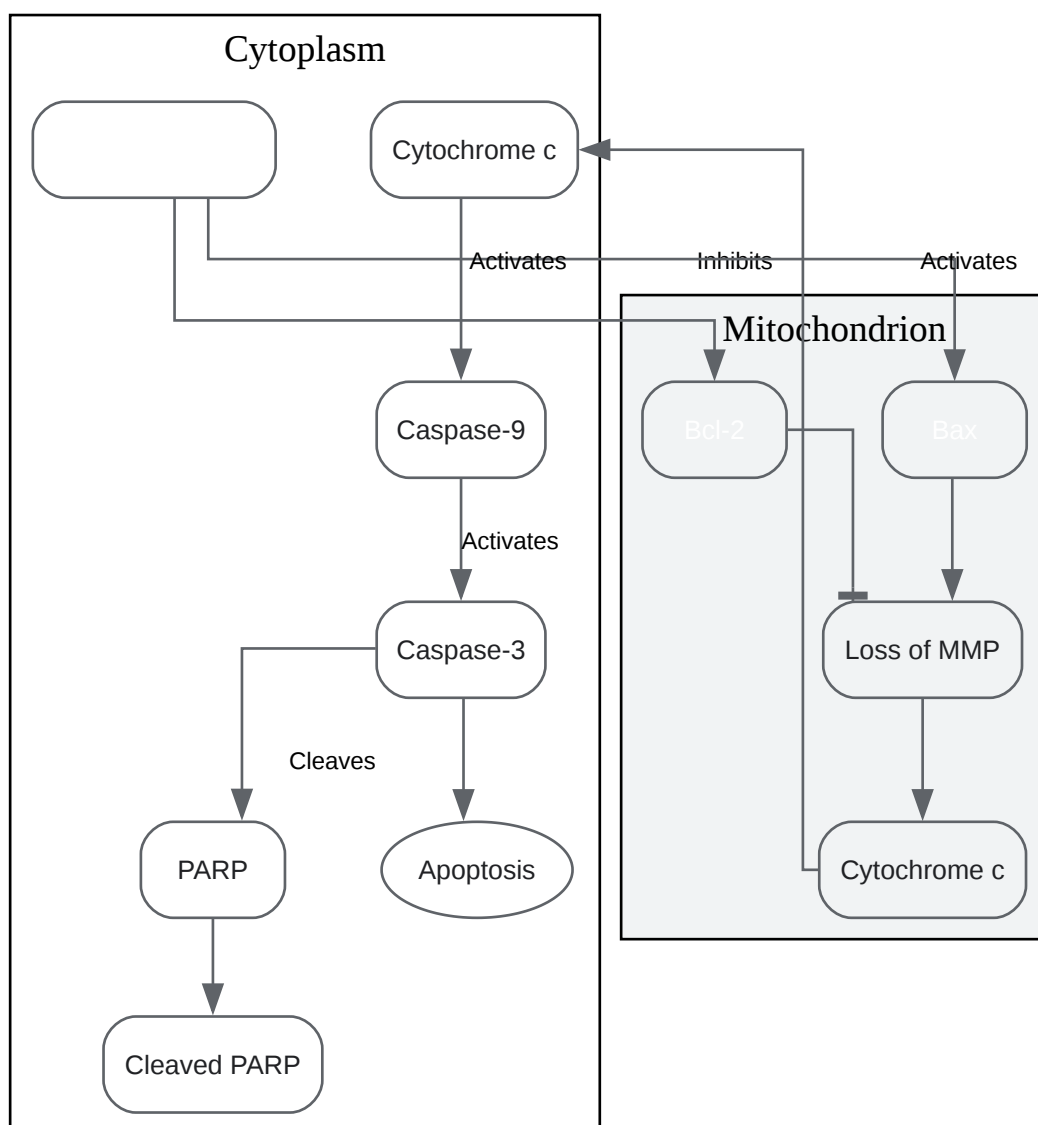
Signaling Pathways and Mechanisms of Action

Heilaohuguosu G exerts its anti-cancer effects through multiple mechanisms, primarily by inducing apoptosis (programmed cell death) and causing cell cycle arrest in cancer cells.

1. Induction of Apoptosis:

Several studies have shown that extracts and compounds from *Phellinus igniarius* trigger the intrinsic, or mitochondrial, pathway of apoptosis. This is characterized by:

- Loss of Mitochondrial Membrane Potential (MMP): **Heilaohuguosu G** compounds can cause the mitochondrial membrane to become permeable.
- Release of Cytochrome c: The loss of MMP leads to the release of cytochrome c from the mitochondria into the cytoplasm.
- Caspase Activation: Cytoplasmic cytochrome c activates a cascade of enzymes called caspases, including caspase-9 and the executioner caspase-3.
- PARP Cleavage: Activated caspase-3 cleaves Poly (ADP-ribose) polymerase (PARP), a protein involved in DNA repair, leading to cellular disassembly.
- Modulation of Bcl-2 Family Proteins: **Heilaohuguosu G** can increase the expression of pro-apoptotic proteins like Bax and decrease the expression of anti-apoptotic proteins like Bcl-2, thereby promoting apoptosis.[5][7]



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Caption: Mitochondrial Apoptosis Pathway Induced by **Heilaohuguosu G**.

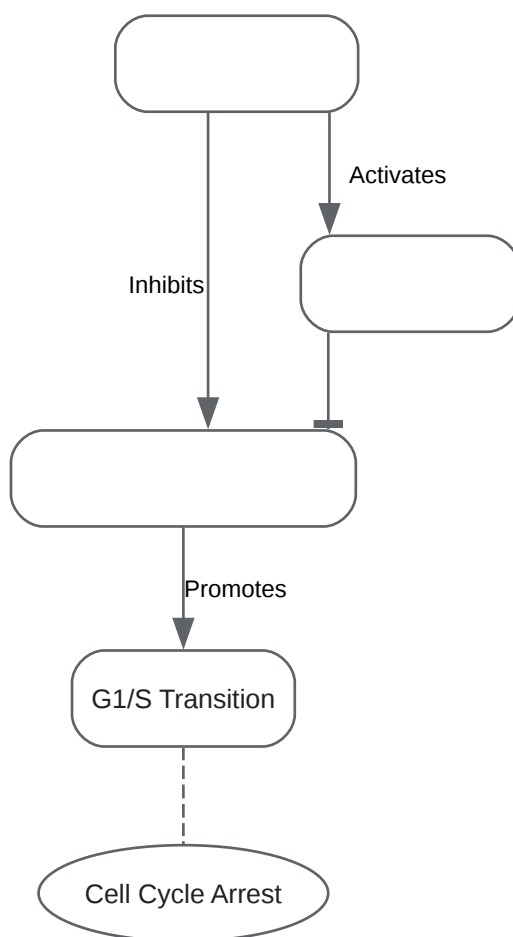
2. Cell Cycle Arrest:

Heilaohuguosu G can halt the proliferation of cancer cells by arresting the cell cycle at specific phases, most notably the G0/G1 or G2/M phase. This is achieved by modulating the expression of key cell cycle regulatory proteins:

- Downregulation of Cyclins and CDKs: A decrease in the levels of cyclins (e.g., Cyclin D1, Cyclin E, Cyclin B1) and cyclin-dependent kinases (e.g., CDK2, CDK4, CDK6, cdc2)

prevents the cell from progressing through the cell cycle checkpoints.[3][4]

- Upregulation of CDK Inhibitors: An increase in the expression of CDK inhibitors like p21 and p27 blocks the activity of cyclin-CDK complexes, leading to cell cycle arrest.[3][4]



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Caption: Mechanism of **Heilaohuguosu G**-Induced G1/S Cell Cycle Arrest.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is used to determine the cytotoxic effects of **Heilaohuguosu G** on cancer cells.

Materials:

- Cancer cell line of interest

- Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
- **Heilaohuguosu G** extract or compound, dissolved in a suitable solvent (e.g., DMSO)
- 96-well plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO
- Microplate reader

Procedure:

- Seed cells in a 96-well plate at a density of 3×10^3 to 8×10^3 cells/well and incubate for 24 hours.
- Prepare serial dilutions of **Heilaohuguosu G** in complete culture medium.
- Remove the old medium from the wells and add 100 μ L of the prepared **Heilaohuguosu G** dilutions. Include a vehicle control (medium with solvent).
- Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).[3]
- Add 20 μ L of MTT solution to each well and incubate for 4 hours at 37°C.[6]
- Carefully remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.[6]
- Measure the absorbance at 490 nm or 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control.



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